2-(Aminooxy)ethanamine dihydrochloride

Descripción general

Descripción

La butilfenamida es un compuesto químico conocido por sus propiedades antifúngicas. Se ha utilizado en ensayos clínicos para el tratamiento de diversas infecciones fúngicas, particularmente la tiña . El compuesto fue aprobado por primera vez para su uso en 1957 y desde entonces se ha estudiado por su eficacia y seguridad en aplicaciones médicas .

Métodos De Preparación

La síntesis de la butilfenamida generalmente implica la formación de un enlace amida. Un método común es la reacción de un derivado de ácido carboxílico con una amina. Por ejemplo, la reacción de un cloruro de ácido con una amina en condiciones básicas puede producir la amida deseada . Los métodos de producción industrial pueden incluir el uso de electrosíntesis, que ofrece un enfoque más ecológico y sostenible para la síntesis de amidas .

Análisis De Reacciones Químicas

La butilfenamida sufre diversas reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

La butilfenamida ha sido ampliamente estudiada por sus propiedades antifúngicas. Ha demostrado eficacia en el tratamiento de diversas infecciones fúngicas, incluida la tiña Por ejemplo, su estructura y reactividad la convierten en un compuesto valioso para el estudio de la formación y transformación de enlaces amida en química orgánica .

Mecanismo De Acción

El mecanismo de acción exacto de la butilfenamida no se comprende completamente. Se cree que ejerce sus efectos antifúngicos interfiriendo con la síntesis de componentes celulares fúngicos esenciales. Esta interrupción conduce a la inhibición del crecimiento y la replicación fúngica . El compuesto también puede tener propiedades antiinflamatorias y antioxidantes, contribuyendo a sus efectos terapéuticos .

Comparación Con Compuestos Similares

La butilfenamida se puede comparar con otros agentes antifúngicos como los derivados de fenilsalicilamida. Si bien ambos compuestos comparten características estructurales similares, la butilfenamida ha mostrado una eficacia única en el tratamiento de infecciones fúngicas específicas . Otros compuestos similares incluyen:

Fenilsalicilamida: Conocido por sus propiedades antifúngicas, pero con perfiles de eficacia diferentes.

N-butil-3-fenilsalicilamida: Otro derivado con aplicaciones similares, pero propiedades químicas distintas.

La estructura y reactividad únicas de la butilfenamida la convierten en un compuesto valioso para la investigación médica y científica.

Actividad Biológica

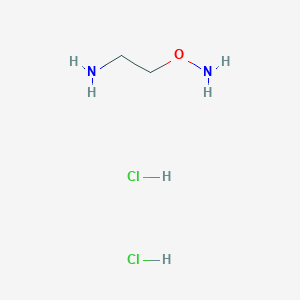

2-(Aminooxy)ethanamine dihydrochloride, also known as 2-aminoethoxyamine dihydrochloride, is a compound that has garnered attention in biochemical research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields of study.

- Molecular Formula : C₂H₈Cl₂N₂O

- Molecular Weight : Approximately 149.02 g/mol

- Structure : Contains an amino group attached to an oxy group, enabling reactivity with carbonyl compounds.

This compound acts primarily as a biotinylation reagent , facilitating the tagging of proteins through a reaction with aldehyde groups on specific amino acids, predominantly lysine. This reaction forms a stable oxime linkage , allowing biotinylated proteins to be captured using streptavidin, a protein with high affinity for biotin. This process is crucial for the purification and identification of proteins in complex biological mixtures, such as cell lysates.

Reaction Overview

The general reaction can be represented as follows:

Where RCHO represents an aldehyde group reacting with the aminooxy compound to form an oxime derivative.

Biological Applications

The compound exhibits several significant biological activities:

- Bioconjugation : It is utilized in bioconjugation processes to label proteins and other biomolecules, enhancing the study of protein interactions and functions.

- Enzyme Inhibition : this compound can inhibit certain enzymes by reacting with aldehyde groups in their active sites, thus providing insights into their biological roles and mechanisms.

- Proteomics Research : It plays a vital role in proteomics by enabling the study of protein modifications and interactions through biotinylation techniques.

Toxicity and Safety

While it has beneficial applications, this compound is classified as harmful if swallowed and may cause allergic skin reactions. Proper safety protocols must be followed when handling this compound in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminoethanol | C₂H₇NO | Simple amine without oxy functionality |

| 2-Hydroxyethylamine | C₂H₇NO | Contains hydroxyl instead of aminooxy group |

| Hydroxylamine | C₂H₇NO | Reactive towards carbonyls but lacks amine |

What distinguishes this compound is its dual functionality as both an amine and an oxy group, enabling specific reactions with carbonyl compounds that are not possible with simpler amines or hydroxylamines.

Case Studies and Research Findings

- Biotinylation Techniques : A study demonstrated the effectiveness of this compound in biotinylating proteins for subsequent mass spectrometry analysis. The results indicated that proteins tagged with this reagent could be efficiently isolated from complex mixtures, enhancing detection sensitivity.

- Enzyme Activity Profiling : Another research effort utilized this compound to inhibit specific enzymes involved in metabolic pathways. The inhibition allowed researchers to delineate the roles of these enzymes in disease models, providing insights into potential therapeutic targets.

- Toxicological Assessment : Toxicity assessments revealed that while the compound has beneficial applications, it poses risks if mismanaged. Studies indicated that exposure could lead to skin irritation and other allergic reactions, emphasizing the need for careful handling.

Propiedades

IUPAC Name |

O-(2-aminoethyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O.2ClH/c3-1-2-5-4;;/h1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWHTWXBNQFBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559378 | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37866-45-8 | |

| Record name | 2-(o-Aminooxy)ethylamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037866458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminooxy)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(O-aminooxy)ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.